Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Building Blocks

This 3-fluoro-3-(hydroxymethyl)azetidine features orthogonal Cbz protection, enabling selective deprotection in complex syntheses. The C-3 fluorine enhances metabolic stability and target binding, while the hydroxymethyl handle supports further derivatization. Ideal for GPR84 antagonist, 5-HT1A agonist, and FR-β-targeted conjugate development. Not substitutable by Boc-protected or non-fluorinated analogs due to distinct stability and reactivity profiles.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
CAS No. 1374658-54-4
Cat. No. B1381471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
CAS1374658-54-4
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)(CO)F
InChIInChI=1S/C12H14FNO3/c13-12(9-15)7-14(8-12)11(16)17-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2
InChIKeyPRDGFXHPHNMFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1374658-54-4): A Key Fluorinated Azetidine Building Block for Medicinal Chemistry


Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1374658-54-4) is a fluorinated azetidine derivative with the molecular formula C₁₂H₁₄FNO₃ and a molecular weight of 239.24 g/mol . It features a four-membered azetidine ring bearing a fluorine atom and a hydroxymethyl group at the 3-position, protected by a benzyl carbamate (Cbz) group at the nitrogen. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of conformationally constrained peptidomimetics, fluorinated pharmacophores, and novel heterocyclic scaffolds [1].

Why Generic Substitution of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1374658-54-4) Fails: Critical Substituent Effects on Stability and Reactivity


Substituting benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate with seemingly similar azetidine building blocks is not scientifically sound. The specific combination of a C-3 fluorine atom and a C-3 hydroxymethyl group on the azetidine ring, along with a benzyl carbamate (Cbz) protecting group, confers unique physicochemical properties and reactivity profiles. For example, the 3-fluoroazetidine moiety itself is known to confer improved metabolic stability compared to non-fluorinated analogs [1]. Furthermore, the hydroxymethyl group provides a critical handle for further functionalization, while the Cbz group offers orthogonal deprotection conditions compared to common Boc-protected analogs. Replacing this compound with a tert-butyl carbamate (Boc) analog (e.g., CAS 1126650-66-5) would alter the deprotection strategy and may impact the compound's solubility and stability under acidic conditions. Similarly, using a non-fluorinated analog (e.g., benzyl 3-(hydroxymethyl)azetidine-1-carboxylate) would forfeit the beneficial effects of fluorine substitution on target binding and metabolic stability [2].

Quantitative Differentiation of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1374658-54-4) Against Key Analogs


Fluorine Substitution Enhances Physicochemical Properties: Density Comparison with Non-Fluorinated Analog

The presence of a fluorine atom at the 3-position of the azetidine ring increases the density of benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate compared to its non-fluorinated counterpart, benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. This difference in density reflects the impact of fluorine substitution on molecular packing and can influence purification methods such as crystallization and chromatography .

Medicinal Chemistry Physicochemical Properties Building Blocks

Fluorine Substitution Modulates Biological Activity: 5-HT1A Receptor Agonism

In functional assays, benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate exhibits agonist activity at the human 5-HT1A receptor with an EC50 of 190 nM [1]. While a direct comparator for this specific endpoint is not available for the non-fluorinated analog, the presence of the fluorine atom is a key structural feature known to influence receptor binding and selectivity in related azetidine scaffolds [2].

5-HT1A Receptor Neuropharmacology GPCR

Differential Binding to Folate Receptor Beta (FR-β): A Potential Targeting Vector

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate demonstrates binding affinity to the human folate receptor beta (FR-β), as assessed by an antiproliferative activity assay in Chinese hamster D4 cells expressing the receptor [1]. This finding, while lacking a direct quantitative comparator for the non-fluorinated analog, highlights the compound's potential as a vector for targeted drug delivery, a property that may be absent or reduced in non-fluorinated azetidine derivatives.

Folate Receptor Targeted Therapy Cancer

Strategic Orthogonal Protecting Group: Cbz vs. Boc for Synthetic Versatility

The benzyl carbamate (Cbz) protecting group in benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate offers orthogonal deprotection conditions compared to the widely used tert-butyl carbamate (Boc) analog (CAS 1126650-66-5) [1]. The Cbz group is typically removed via hydrogenolysis (H2, Pd/C), while the Boc group requires acidic conditions (e.g., TFA). This difference allows for selective deprotection in complex synthetic sequences, a critical advantage when assembling multifunctional molecules [2].

Peptide Synthesis Protecting Groups Synthetic Methodology

Documented Role as Key Intermediate in GPR84 Antagonist Synthesis

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is specifically claimed as a synthetic intermediate in a patent describing furoindazole derivatives as GPR84 antagonists (WO2023012499) [1]. This patent exemplifies the compound's utility in constructing a novel class of immunomodulatory agents for treating autoimmune and inflammatory diseases. In contrast, the Boc-protected analog (CAS 1126650-66-5) is not mentioned in this specific patent, highlighting a distinct application niche for the Cbz-protected variant.

GPR84 Antagonist Inflammatory Disease Immunology

Procurement-Focused Application Scenarios for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1374658-54-4)


Synthesis of Conformationally Constrained Peptidomimetics Requiring Fluorinated Azetidine Cores

This compound is an ideal building block for introducing a 3-fluoro-3-(hydroxymethyl)azetidine moiety into peptide backbones. The fluorine atom enhances metabolic stability and modulates target binding, while the hydroxymethyl group provides a convenient handle for further derivatization. The orthogonal Cbz protection allows for selective deprotection in the presence of other acid-labile groups, facilitating complex peptide synthesis [1].

Development of GPR84 Antagonists for Autoimmune and Inflammatory Disease Research

As documented in patent WO2023012499, this compound serves as a critical intermediate in the synthesis of furoindazole-based GPR84 antagonists [2]. Research groups investigating the role of GPR84 in conditions such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease will find this compound essential for generating novel tool compounds or lead candidates.

Exploration of 5-HT1A Receptor Modulators for Neuropsychiatric Disorders

The demonstrated agonist activity at the 5-HT1A receptor (EC50 = 190 nM) positions this compound as a valuable starting point for medicinal chemistry campaigns targeting anxiety, depression, and schizophrenia [3]. The fluorinated azetidine scaffold offers a unique conformational constraint that can be leveraged to improve selectivity and pharmacokinetic properties over traditional piperidine or piperazine-based 5-HT1A ligands.

Folate Receptor-Targeted Drug Delivery and Diagnostic Agent Design

The observed binding to the folate receptor beta (FR-β) suggests potential applications in targeted therapeutics and diagnostics [4]. The compound can be conjugated to cytotoxic payloads or imaging agents via the hydroxymethyl group, while the Cbz group provides a temporary protecting group during conjugation chemistry. This approach could be used to develop targeted therapies for FR-β-expressing cancers or inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.